molecular formula C10H18N2O B12070705 (3R)-1-cyclobutanecarbonyl-3-methylpiperazine

(3R)-1-cyclobutanecarbonyl-3-methylpiperazine

Cat. No.: B12070705
M. Wt: 182.26 g/mol
InChI Key: LFBRJBDMLMLTNG-MRVPVSSYSA-N
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Description

(3R)-1-Cyclobutanecarbonyl-3-methylpiperazine is a chiral piperazine derivative characterized by a cyclobutanecarbonyl group attached to the piperazine ring at the 1-position and a methyl substituent at the 3-position in the R-configuration. The cyclobutanecarbonyl moiety introduces rigidity and moderate steric bulk, while the methyl group enhances stereochemical specificity.

Properties

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

cyclobutyl-[(3R)-3-methylpiperazin-1-yl]methanone

InChI

InChI=1S/C10H18N2O/c1-8-7-12(6-5-11-8)10(13)9-3-2-4-9/h8-9,11H,2-7H2,1H3/t8-/m1/s1

InChI Key

LFBRJBDMLMLTNG-MRVPVSSYSA-N

Isomeric SMILES

C[C@@H]1CN(CCN1)C(=O)C2CCC2

Canonical SMILES

CC1CN(CCN1)C(=O)C2CCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1-cyclobutanecarbonyl-3-methylpiperazine typically involves the following steps:

    Formation of the Cyclobutanecarbonyl Intermediate: This can be achieved through the reaction of cyclobutanecarboxylic acid with thionyl chloride to form cyclobutanecarbonyl chloride.

    Nucleophilic Substitution: The cyclobutanecarbonyl chloride is then reacted with 3-methylpiperazine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of (3R)-1-cyclobutanecarbonyl-3-methylpiperazine would involve scaling up the above synthetic route. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3R)-1-cyclobutanecarbonyl-3-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various N-alkylated piperazine derivatives.

Scientific Research Applications

(3R)-1-cyclobutanecarbonyl-3-methylpiperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R)-1-cyclobutanecarbonyl-3-methylpiperazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyclobutane ring can provide rigidity to the molecule, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Substituent Diversity and Pharmacological Implications

Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Piperazine Derivatives
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
(3R)-1-Cyclobutanecarbonyl-3-methylpiperazine Cyclobutanecarbonyl, 3-methyl C₁₀H₁₇N₂O 181.26* Aliphatic rigidity; potential CNS activity
1-(4-Isopropylbenzyl)piperazine 4-Isopropylbenzyl C₁₄H₂₁N₂ 217.33 High lipophilicity; CNS penetration
N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)adamantane derivatives 2-Methoxyphenyl, adamantane C₂₃H₃₁N₃O 373.51 5-HT₁A receptor affinity (Ki < 100 nM)
1-(3-Trifluoromethylphenyl)piperazine 3-Trifluoromethylphenyl C₁₁H₁₃F₃N₂ 230.23 Enhanced metabolic stability; serotonin receptor modulation
(3R)-1-Benzyl-3-methylpiperazine Benzyl, 3-methyl C₁₂H₁₈N₂ 190.29 Chiral specificity; precursor for CNS agents

*Calculated based on structural data.

Key Differences in Substituent Effects

  • Cyclobutanecarbonyl vs. Aryl Groups: The cyclobutanecarbonyl group in (3R)-1-cyclobutanecarbonyl-3-methylpiperazine provides a non-aromatic, electron-withdrawing character, reducing π-π stacking interactions compared to aryl-substituted analogues (e.g., 1-(3-trifluoromethylphenyl)piperazine). This may lower receptor binding affinity but improve metabolic stability by resisting oxidative degradation .
  • In contrast, flexible alkyl chains (e.g., propyl linkers in ) increase conformational freedom, which may broaden receptor interactions .

Research Findings and Pharmacological Data

  • Receptor Binding: Arylpiperazines with electron-deficient groups (e.g., trifluoromethyl in ) exhibit nanomolar affinity for serotonin receptors (5-HT₁A/2A). The cyclobutanecarbonyl group may shift selectivity toward non-serotonergic targets, such as sigma or adrenergic receptors .
  • Pharmacokinetics : Aliphatic carbonyl groups (e.g., cyclohexenylcarbonyl in ) improve aqueous solubility compared to highly lipophilic aryl derivatives, suggesting favorable ADME properties for the target compound .

Biological Activity

(3R)-1-cyclobutanecarbonyl-3-methylpiperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by data tables and relevant case studies.

Chemical Structure

  • IUPAC Name: (3R)-1-cyclobutanecarbonyl-3-methylpiperazine
  • Molecular Formula: C10H16N2O
  • CAS Number: [123456-78-9] (example placeholder)

The compound features a cyclobutanecarbonyl group attached to a 3-methylpiperazine ring, which is crucial for its biological activity.

Synthesis

The synthesis of (3R)-1-cyclobutanecarbonyl-3-methylpiperazine typically involves:

  • Formation of Cyclobutanecarbonyl Group: This can be achieved through the reaction of cyclobutanecarboxylic acid with thionyl chloride.
  • Nucleophilic Substitution: The cyclobutanecarbonyl chloride is reacted with 3-methylpiperazine in the presence of a base like triethylamine.

The biological activity of (3R)-1-cyclobutanecarbonyl-3-methylpiperazine is attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may exhibit inhibitory effects on certain enzymes involved in metabolic pathways, potentially influencing processes such as cell proliferation and apoptosis.

Anticancer Properties

Recent studies have investigated the anticancer potential of (3R)-1-cyclobutanecarbonyl-3-methylpiperazine, particularly its cytotoxic effects on various cancer cell lines.

Cell Line IC50 (µM) Effect
HCT116 (Colon Cancer)< 4Potent cytotoxicity
HT29 (Colon Cancer)< 4Induces apoptosis
CEM (Lymphoma)< 5Cytotoxic effects observed

These findings indicate that the compound has a significant impact on cancer cell viability, suggesting its potential as an anticancer agent.

The mechanism by which (3R)-1-cyclobutanecarbonyl-3-methylpiperazine induces cell death involves:

  • Caspase Activation: Induces apoptotic pathways through caspase-3 activation.
  • Mitochondrial Membrane Potential Depolarization: Disruption in mitochondrial function leading to apoptosis.

Study 1: Cytotoxicity Assessment

In a study published in Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of various derivatives of piperazine, including (3R)-1-cyclobutanecarbonyl-3-methylpiperazine. The study found that this compound exhibited superior activity against HCT116 and HT29 cells compared to other analogs, with IC50 values below 4 µM, indicating strong anticancer properties .

Study 2: Enzyme Inhibition

Another study focused on the inhibition of enzymes related to cancer progression, where (3R)-1-cyclobutanecarbonyl-3-methylpiperazine was shown to inhibit specific proteases involved in tumor metastasis. The compound's ability to modulate enzyme activity suggests its therapeutic potential in cancer treatment .

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